molecular formula C14H24N2O B11870494 Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone

Cat. No.: B11870494
M. Wt: 236.35 g/mol
InChI Key: VZIQRCLNIGMLPH-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone is a bicyclic compound featuring a methanone core linked to a pyrrolidine ring and an 8-azaspiro[4.5]decane moiety. The 8-azaspiro[4.5]decane system introduces conformational rigidity, which can enhance target selectivity and metabolic stability in drug design . Pyrrolidine, a five-membered amine ring, contributes to bioavailability and blood-brain barrier penetration, making this compound relevant to central nervous system (CNS) therapeutics.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

8-azaspiro[4.5]decan-3-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C14H24N2O/c17-13(16-9-1-2-10-16)12-3-4-14(11-12)5-7-15-8-6-14/h12,15H,1-11H2

InChI Key

VZIQRCLNIGMLPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3(C2)CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: this compound is explored for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Spiro Ring Modifications: Oxygen vs. Nitrogen Substitution

  • (8-Oxa-2-azaspiro[4.5]decan-2-yl) Analogs Compounds such as (2-{[(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl]amino}pyrimidin-5-yl)(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone () replace one nitrogen in the spiro system with oxygen.
  • 1-Oxa-4,8-Diazaspiro[4.5]decane Derivatives Derivatives like [8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone () introduce both oxygen and additional nitrogen atoms. The dual heteroatoms enhance hydrogen-bonding capacity, which may improve target affinity but complicate synthetic scalability .

Functional Group Variations

  • Sulfonyl and Aromatic Additions {3-[3-(1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl)-4-methylphenyl]-1,2,4-oxadiazol-5-yl}(piperidin-1-yl)methanone () incorporates a sulfonyl group, increasing electron-withdrawing effects and metabolic stability. However, the bulkier structure may reduce bioavailability compared to the simpler methanone core in the target compound .
  • Halogenated and Fluorinated Derivatives (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone () features fluorine atoms, enhancing lipophilicity and resistance to oxidative metabolism. This modification is advantageous for prolonged half-life but may raise toxicity concerns .

Heterocyclic Appendages

  • Pyrimidinyl and Triazole Moieties Compounds like 4-(4-methyl-4H-1,2,4-triazol-3-yl)-2-azaspiro[4.5]decan-2-ylmethanone () utilize triazole and pyridine rings.

Pharmacological and Physicochemical Data Comparison

Compound Class Molecular Weight Key Functional Groups Solubility (Predicted) LogP (Predicted) Notable Applications
Target Compound ~280–300 g/mol Pyrrolidine, Azaspiro[4.5] Moderate 2.5–3.0 CNS therapeutics
8-Oxa-2-azaspiro Analogs 368.43 g/mol Pyrimidine, Oxa-Spiro High 1.8–2.2 Kinase inhibitors
Fluorinated Derivatives ~400 g/mol Trifluoromethyl, Diazaspiro Low 3.5–4.0 Oncology/Inflammation targets
Sulfonyl-Containing Analogs ~450 g/mol Sulfonyl, Oxadiazole Moderate 2.8–3.3 Enzyme inhibitors

Biological Activity

Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the pyrrolidine moiety enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antibacterial properties. A notable study evaluated a series of derivatives, including those with pyrrolidine and 8-azaspiro[4.5]decane structures, revealing their effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Dual Inhibition : Compounds were found to inhibit DNA gyrase and topoisomerase IV from E. coli, with IC50 values under 32 nM for DNA gyrase and less than 100 nM for topoisomerase IV, indicating strong dual activity against these crucial bacterial enzymes .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected compounds ranged from 2 to 16 μg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, while exhibiting even lower MIC values (<0.03125 to 0.25 μg/mL) against Gram-positive pathogens like Staphylococcus aureus .

Data Table: Antibacterial Activity of Selected Compounds

Compound IDStructure DescriptionIC50 (nM)MIC (μg/mL)Target Bacteria
7jPyrrolidine derivative<322 - 16K. pneumoniae, E. coli
7r1,4-dioxa derivative<32<0.03125S. aureus
8cMethoxypropylamino substituted variant<32<0.25Enterococcus faecalis

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound is particularly noteworthy. The compound's ability to inhibit bacterial topoisomerases suggests potential applications in developing new antibacterial agents.

Case Study: Efficacy Against Resistant Strains

A recent study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives maintained significant antibacterial activity even in resistant strains, showcasing their therapeutic potential in treating difficult infections .

Pharmacological Implications

The promising antibacterial activity and enzyme inhibition capabilities of this compound position it as a candidate for further drug development, especially in an era where antibiotic resistance is a growing concern.

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